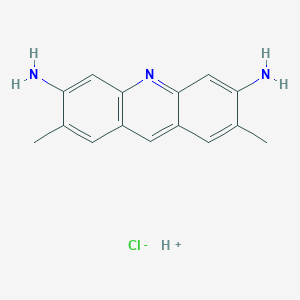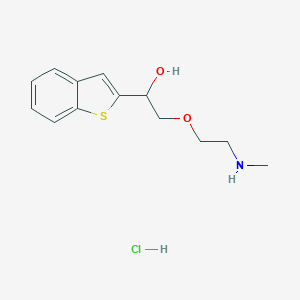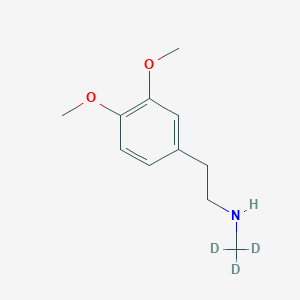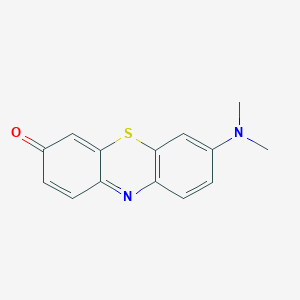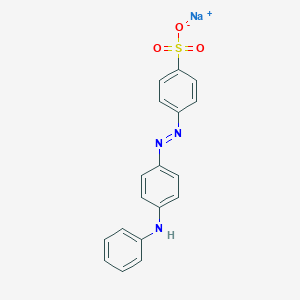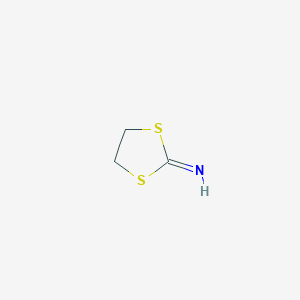
Naproxen isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naproxen isocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief and inflammation reduction. Naproxen isocyanate is synthesized through a multi-step reaction process and has been studied extensively for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of naproxen isocyanate is not well understood, but it is believed to be similar to that of naproxen. Naproxen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, naproxen reduces inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
Naproxen isocyanate has been shown to exhibit similar biochemical and physiological effects as naproxen. It has anti-inflammatory, analgesic, and antipyretic properties, and has been used to treat various conditions such as arthritis, menstrual cramps, and headaches. However, more research is needed to fully understand its pharmacological properties and potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Naproxen isocyanate has several advantages for lab experiments, including its ease of synthesis and availability. It can be easily synthesized using commercially available reagents, and its purity can be easily monitored using various analytical techniques. However, its potential toxicity and limited solubility in certain solvents may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of naproxen isocyanate. One potential area of research is the development of new drugs based on its structure. By modifying the structure of naproxen isocyanate, it may be possible to develop new drugs with improved pharmacological properties. Another area of research is the use of naproxen isocyanate as a building block for the synthesis of new materials with unique properties. By incorporating naproxen isocyanate into polymers or other materials, it may be possible to create materials with improved mechanical, thermal, or electrical properties.
Métodos De Síntesis
The synthesis of naproxen isocyanate involves several steps, starting with the conversion of naproxen to its acid chloride derivative. This intermediate is then reacted with an amine to form the corresponding amide, which is subsequently treated with phosgene to produce the isocyanate. The final product is purified through various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Naproxen isocyanate has been studied for its potential applications in various scientific fields, including organic synthesis, drug discovery, and materials science. It has been used as a building block for the synthesis of various compounds, including biologically active molecules and polymers. In drug discovery, naproxen isocyanate has been explored as a potential scaffold for the development of new drugs with improved pharmacological properties.
Propiedades
Número CAS |
125836-70-6 |
|---|---|
Nombre del producto |
Naproxen isocyanate |
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2-[(1S)-1-isocyanatoethyl]-6-methoxynaphthalene |
InChI |
InChI=1S/C14H13NO2/c1-10(15-9-16)11-3-4-13-8-14(17-2)6-5-12(13)7-11/h3-8,10H,1-2H3/t10-/m0/s1 |
Clave InChI |
VUWNJESDDBBAAE-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O |
SMILES canónico |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O |
Otros números CAS |
125836-70-6 |
Sinónimos |
naproxen isocyanate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



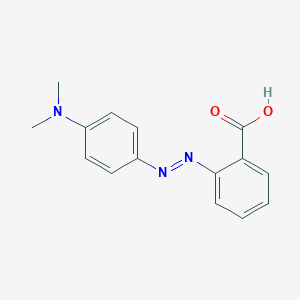
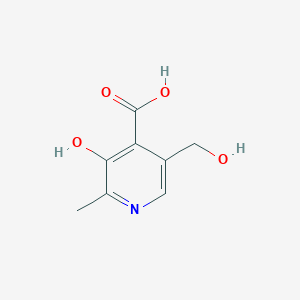
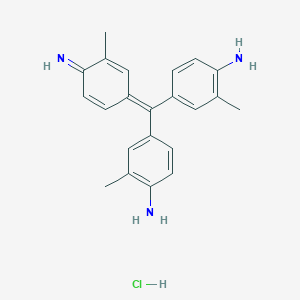
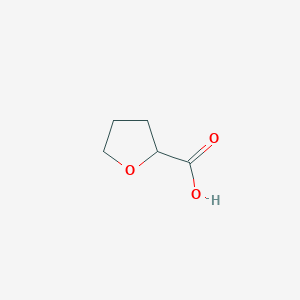
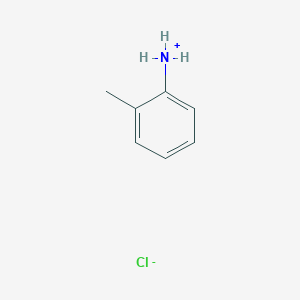
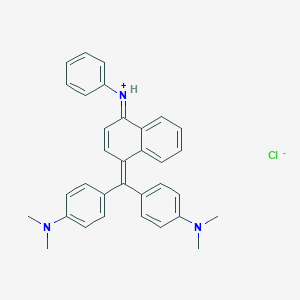
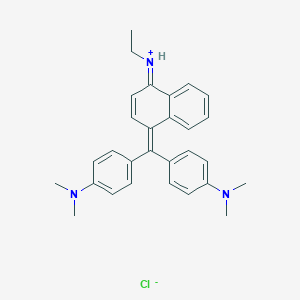
![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)
